![molecular formula C12H13NO3 B1599692 2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione CAS No. 545376-10-1](/img/structure/B1599692.png)
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
“2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound . It has a molecular weight of 219.24 . The compound appears as a white to yellow solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and their connectivity. Physical And Chemical Properties Analysis
This compound has a molecular weight of 219.24 . It appears as a white to yellow solid . More detailed physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
Research has explored the synthesis and molecular structure of related N-aminoimides, highlighting the significant role of voluminous hydrocarbon parts in facilitating orthogonal electrostatic interactions. This underscores the potential of such compounds in material science for developing materials with specific electrical properties (Struga et al., 2007).
Chemical Derivatives and Biological Evaluation
Further studies have developed new hexahydro-1H-isoindole-1,3(2H)-dione derivatives, showcasing methods for their synthesis and opening avenues for the creation of compounds with potential biological activities. The exploration of amino and triazole derivatives suggests these structures could be pivotal in pharmaceutical research (Tan et al., 2016).
Antitumor Potential
Research into 2-hydroxy-1H-isoindolediones has identified a series of derivatives with potent antitumor properties, highlighting the importance of electronic and lipophilic parameters in enhancing cytostatic activity. This work suggests significant potential for these compounds in cancer treatment (Chan et al., 1987).
Development of Polysubstituted Analogs
The synthesis of new polysubstituted isoindole-1,3-diones opens the door to further chemical modifications and the exploration of their properties, including potential pharmaceutical applications. The creation of epoxide and tricyclic derivatives further enriches the chemical space for drug discovery (Tan et al., 2014).
Photophysical Properties for Fluorescent Applications
The study of excited-state intramolecular proton transfer chromophores based on isoindole structures reveals their promising photophysical behavior, offering applications in fluorescent labeling and sensing technologies. Their thermal stability and sensitivity to solvent polarity are particularly noteworthy for designing responsive materials (Deshmukh & Sekar, 2015).
Anticancer Activity and SAR Analysis
Novel isoindole-1,3(2H)-dione compounds containing various functional groups have been synthesized and tested for anticancer activity, demonstrating the impact of substituents on biological activity. This research provides a foundation for the development of new chemotherapeutic agents (Tan et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(2S)-4-hydroxybutan-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(6-7-14)13-11(15)9-4-2-3-5-10(9)12(13)16/h2-5,8,14H,6-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAMSKDRWYAMGF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471739 | |
| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione | |
CAS RN |
545376-10-1 | |
| Record name | 2-[(1S)-3-HYDROXY-1-METHYLPROPYL]-1H-ISOINDOLE-1,3(2H)-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




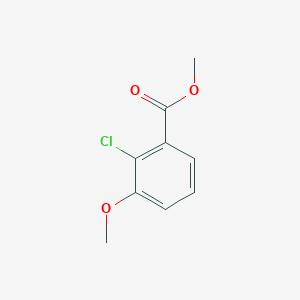
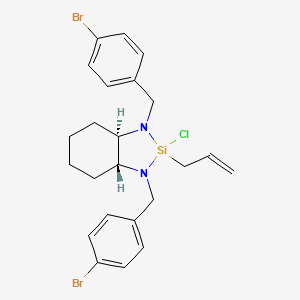
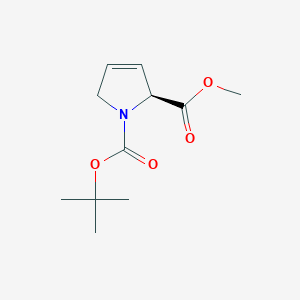
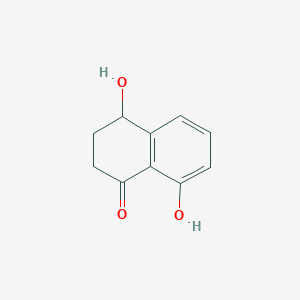
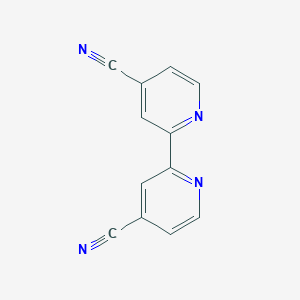
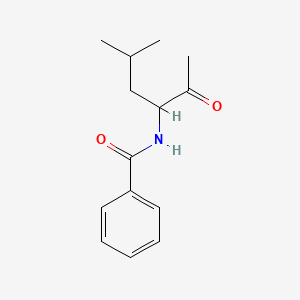
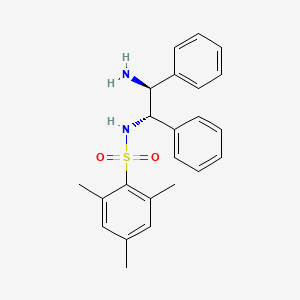
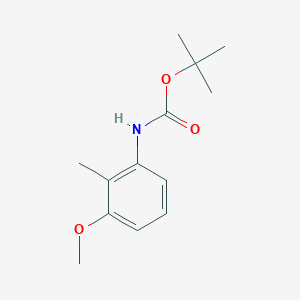
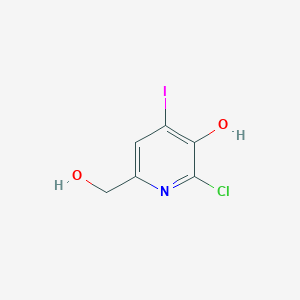
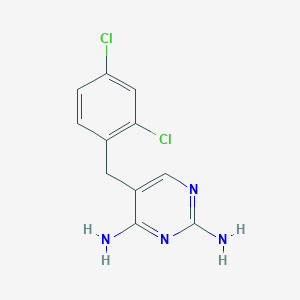
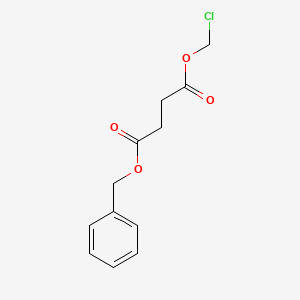
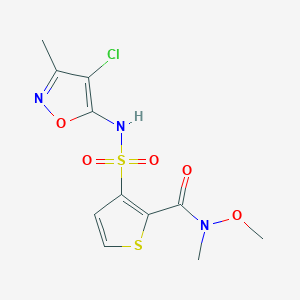
![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)